![molecular formula C11H19NO3 B1375362 3-Boc-3-azabicyclo[3.1.0]hexane-1-méthanol CAS No. 161152-76-7](/img/structure/B1375362.png)
3-Boc-3-azabicyclo[3.1.0]hexane-1-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the IUPAC name tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 213.28 . The compound is stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . One synthetic approach to the assembly of 3-azabicyclo[3.1.0]hexane derivatives is based on annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . A method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis
The InChI code for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” has a molecular weight of 213.28 . It is stored in a refrigerator and has a physical form of oil .Applications De Recherche Scientifique
Applications pharmaceutiques
Le squelette 3-azabicyclo[3.1.0]hexane est un fragment structurel précieux présent dans les composés naturels et est utilisé dans les produits pharmaceutiques . Par exemple, des dérivés de ce composé ont été utilisés dans le développement de médicaments antiviraux tels que le boceprevir et le pf-07321332 .
Synthèse des dérivés
Ce composé sert de précurseur à un large éventail de dérivés du 3-azabicyclo[3.1.0]hexane, qui peuvent être synthétisés avec des rendements élevés et des diastéréosélectivités . Ces dérivés ont des applications potentielles dans divers domaines, y compris les produits pharmaceutiques.
Activités biologiques
Le cycle 1-azabicyclo[3.1.0]hexane, étroitement lié au composé en question, est une partie essentielle des produits naturels ayant des activités biologiques contre les bactéries, les champignons et les tumeurs par alkylation de l'ADN .
Antagoniste du récepteur mu des opioïdes
Une voie pratique vers l'antagoniste du récepteur mu des opioïdes CP-866 087 implique l'utilisation de dérivés du 3-azabicyclo[3.1.0]hexane, mettant en évidence son rôle dans la recherche en neurosciences .
Méthodes d'assemblage du squelette
Diverses méthodes ont été développées pour construire le squelette 3-azabicyclo[3.1.0]hexane, ce qui est crucial pour des applications ultérieures en synthèse chimique .
Réactions de cyclopropanation
Le composé est impliqué dans les réactions de cyclopropanation des maléimides, permettant d'accéder à une gamme de dérivés qui pourraient être utilisés pour des transformations chimiques ultérieures .
Safety and Hazards
The safety information for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Mécanisme D'action
Target of Action
Compounds containing a 3-azabicyclo[310]hexane moiety are known to act on various biological targets . They have been actively used in drug design, indicating their potential for interacting with a wide range of biological targets .
Biochemical Pathways
Given that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets , it can be inferred that this compound may influence a variety of biochemical pathways.
Analyse Biochimique
Biochemical Properties
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for certain enzymes, leading to the formation of new chemical bonds . The interactions between 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions .
Cellular Effects
The effects of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.
Propriétés
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161152-76-7 |
Source


|
| Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


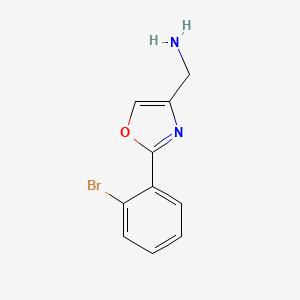
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
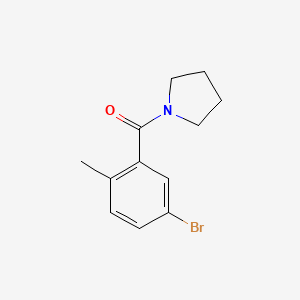
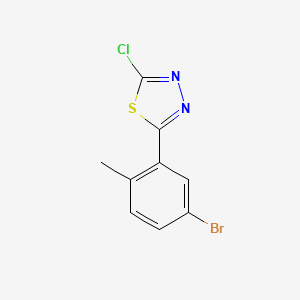
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
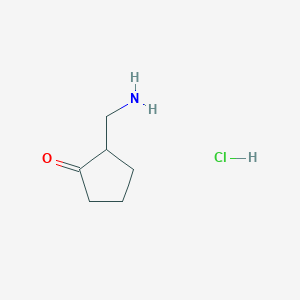
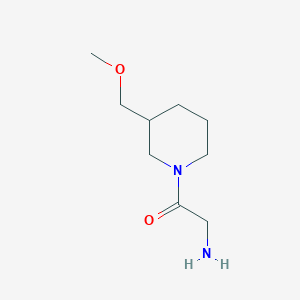
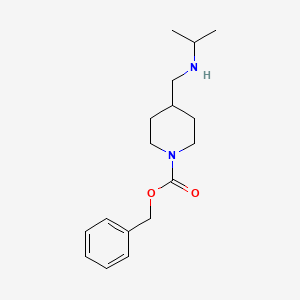
![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)
